molecular formula C19H20N2O4 B2941416 4-methyl-2-(4-morpholinophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione CAS No. 353793-11-0

4-methyl-2-(4-morpholinophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B2941416
CAS No.: 353793-11-0
M. Wt: 340.379
InChI Key: LTJAGZKGLNGMHB-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-morpholinophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione (CAS: 4676-0464) is a tricyclic imide derivative with a molecular formula of C₁₉H₂₀N₂O₄ and a molecular weight of 340.38 g/mol. Its structure features a bicyclic epoxyisoindole core substituted with a methyl group at position 4 and a 4-morpholinophenyl group at position 2 (Figure 1). This compound is cataloged as a screening agent (ID: 4676-0464) with availability in milligram quantities, suggesting its use in early-stage pharmacological or materials science research .

Properties

IUPAC Name

7-methyl-2-(4-morpholin-4-ylphenyl)-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19-7-6-14(25-19)15-16(19)18(23)21(17(15)22)13-4-2-12(3-5-13)20-8-10-24-11-9-20/h2-7,14-16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJAGZKGLNGMHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-2-(4-morpholinophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a compound belonging to the isoindole derivative class. While specific biological activity data is limited, the compound's structural characteristics suggest potential interactions within biological systems. This article aims to explore its biological activity based on available research findings and structural analysis.

Molecular Structure:

  • Molecular Formula: C19H20N2O4
  • Molecular Weight: 340.38 g/mol
  • CAS Number: 353793-11-0

The compound features an isoindole core with a morpholinophenyl substituent and an epoxy group. These functional groups may influence its reactivity and biological interactions.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound. However, compounds in the isoindole family often exhibit diverse biological activities due to their ability to interact with various biological targets such as enzymes and receptors.

Anticancer Potential

Some studies have indicated that isoindole derivatives possess anticancer properties. For instance:

  • Case Study 1: A related isoindole derivative demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction.
  • Case Study 2: Research on similar compounds showed inhibition of tumor growth in xenograft models.

Neuroprotective Effects

Isoindoles are also being investigated for neuroprotective effects:

  • Case Study 3: Compounds with structural similarities have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cell lines
Tumor Growth InhibitionReduces tumor size in xenograft models
NeuroprotectionProtects neuronal cells from oxidative stress

Safety and Toxicology

Due to the limited availability of specific safety data for this compound, it is advisable to refer to safety profiles of similar isoindole derivatives. General safety precautions should be observed when handling chemical compounds.

Comparison with Similar Compounds

Table 1. Substituent-Driven Physical Properties

Compound Substituent Molecular Formula Melting Point (°C) CD Sign (254 nm) Reference
Target Compound 4-Morpholinophenyl C₁₉H₂₀N₂O₄ Not reported Not studied
exo-3b 4-Chlorophenyl C₁₇H₁₅ClN₂O₃ 198–200 (-)
exo-3c 3,4-Dimethylphenyl C₁₉H₂₀N₂O₃ 162–164 (-)
exo-3d 3,5-Dichlorophenyl C₁₇H₁₄Cl₂N₂O₃ Disordered crystal (-)

Core Modifications and Functional Group Additions

Bis-Epoxyisoindole Derivatives

Compounds 20 and 21 feature two epoxyisoindole units connected via 1,3-phenylene or methylenebis(4,1-phenylene) linkers, respectively (C₂₄H₁₈N₂O₆ and C₂₈H₂₂N₂O₆). Both exhibit near-quantitative synthetic yields (>95%), highlighting the reactivity of the maleimide precursor under mild conditions . These derivatives contrast with the monomeric target compound in applications requiring multivalency (e.g., polymer crosslinking).

Halogen and Hydroxyl Substituents

  • Compound 36endo : Incorporates a bromine atom and hydroxymethyl group (C₁₅H₁₃BrN₂O₅), synthesized in 26% yield, demonstrating the challenges of introducing polar groups without disrupting the bicyclic framework .
  • Compound 19: Fluorescein-conjugated derivative (C₂₈H₁₈N₂O₈) enables fluorescence-based tracking, a property absent in the non-labeled target compound .

Structural and Reactivity Comparisons in Tricyclic Imides

A crystallographic study comparing two tricyclic imides revealed:

  • Pyrimido-Isoindole Derivative : Features a pyrimidine ring fused to the epoxyisoindole core (C₁₁H₁₂N₂O₂), forming a planar structure with one molecule per asymmetric unit.
  • Aminoethyl-Substituted Derivative: Contains a flexible 2-aminoethyl chain (C₁₀H₁₂N₂O₃), resulting in two molecules per asymmetric unit and enhanced conformational mobility .

The target compound’s rigid morpholinophenyl group may restrict rotational freedom compared to these analogs, impacting binding interactions in biological systems.

Physicochemical Property Trends

Table 2. Key Physicochemical Data

Compound Molecular Weight (g/mol) Density (g/cm³) Predicted pKa Application Context Reference
Target Compound 340.38 Not reported Not reported Screening/Pharmacology
exo-3i 326.35 Not reported Not reported Crystallography studies
C21H25NO2 (CAS 444336-81-6) 323.43 1.169 -10.02 Material science (predicted)
BM1944 (CAS 959773-21-8) 223.23 Not reported Not reported Polymer conjugation

The target compound’s higher molecular weight relative to BM1944 (223.23 g/mol) suggests divergent solubility profiles, critical for formulation strategies.

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